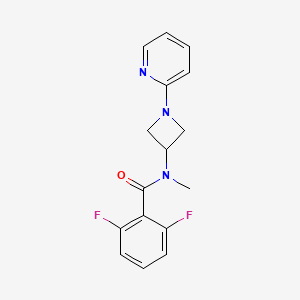![molecular formula C10H16O3 B2567420 7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-酮 CAS No. 134409-06-6](/img/structure/B2567420.png)
7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-酮
描述
Synthesis Analysis
This compound can be used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is C10H16O3 . Its molecular weight is 184.24 . The InChI code for this compound is 1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a liquid at room temperature . It should be stored at a temperature of 4°C .科学研究应用
- 7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-酮作为合成强效镇痛药物的构建单元。研究人员探索其结构修饰以设计新型止痛药物。该化合物螺环性质使其具有作为镇痛支架的潜力 .
- 科学家使用7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-酮作为制备氚标记探针的前体。这些探针有助于通过放射自显影技术可视化和研究多巴胺再摄取复合体。了解多巴胺转运蛋白对于神经学研究和药物开发至关重要 .
- 研究人员研究该化合物的反应性和官能团。其独特的螺环结构为设计生物活性分子提供了机会。通过修饰取代基,他们探索潜在的候选药物、酶抑制剂或受体配体 .
- 7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-酮可作为天然产物合成的合成中间体。化学家利用它获得具有螺环基序的复杂分子,为天然产物的全合成做出贡献 .
- 该化合物的螺环骨架为聚合反应提供了有趣的可能性。研究人员探索将其用作单体在合成具有特定性质的新型聚合物中的应用,例如溶解度、刚性或柔韧性 .
- 尽管没有得到广泛研究,但该化合物的独特螺环结构可能在创建香料或调味剂中找到应用。其气味特征和稳定性可能会引起调香师和香料化学家的兴趣 .
镇痛药物开发
多巴胺再摄取复合体研究
化学生物学和药物化学
天然产物合成
材料科学与高分子化学
香精香料工业
安全和危害
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray. It should be handled while wearing protective gloves, clothing, and eye or face protection . It should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBLEREBJNQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1=O)OCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2567337.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)
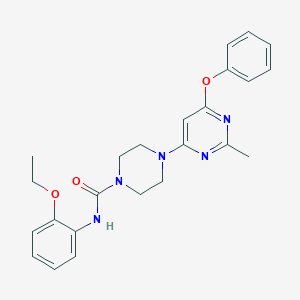
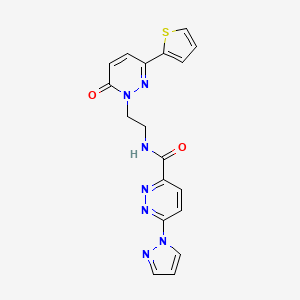
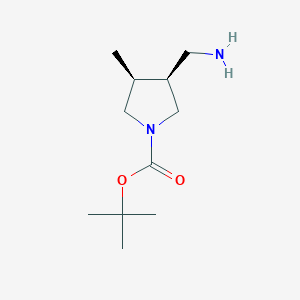

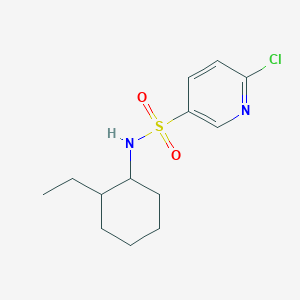

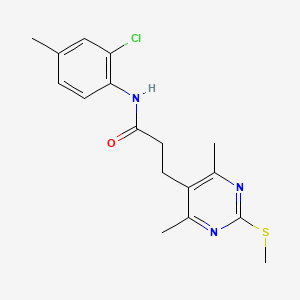
![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)
![4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2567358.png)
